3-(3-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O/c22-18-8-4-5-16(13-18)9-10-21(27)25-12-11-19(14-25)26-15-20(23-24-26)17-6-2-1-3-7-17/h1-8,13,15,19H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOUHCKPAJHSRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction. The final step often involves the coupling of the chlorophenyl group to the pyrrolidine-triazole intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or pyrrolidine rings.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(3-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological or inflammatory pathways.
Materials Science: Its unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving triazole and pyrrolidine-containing molecules.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and its analogues:
*Calculated based on formula C20H19ClN4O.
Key Observations:
- Ring Systems : Replacement of pyrrolidine with azetidine (smaller ring, ) or morpholine (oxygen-containing, ) alters steric and electronic properties. Morpholine derivatives (e.g., 2aca) are often liquids, suggesting lower crystallinity compared to pyrrolidine-based solids .
- Triazole Modifications : Substituents on the triazole ring (e.g., benzonitrile in 2acc, ) influence solubility and target selectivity .
Physicochemical Properties:
Research Tools and Methodologies
- Crystallography : SHELX programs () and WinGX () are used for structural refinement, as demonstrated for pyrazole derivatives () .
Biological Activity
The compound 3-(3-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a triazole ring and a pyrrolidine moiety, which are known to contribute to various biological activities.
Research indicates that this compound exhibits multiple mechanisms of action:
- Antioxidant Activity : The presence of the triazole ring enhances the compound's ability to scavenge free radicals. Studies have shown that derivatives of similar structures possess significant DPPH radical scavenging activity, indicating potential antioxidant properties .
- Neuroprotective Effects : The compound's interaction with sphingosine 1-phosphate (S1P) receptors suggests neuroprotective capabilities. Agonistic activity at these receptors can modulate cell survival and proliferation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity. The chlorophenyl group is often associated with increased antibacterial effects against various pathogens.
Antioxidant Activity
A study evaluated the antioxidant potential of the compound using the DPPH assay. Results indicated a significant reduction in DPPH radical concentration, demonstrating its ability to act as an effective antioxidant:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 3-(3-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one | 88.6% |
| Ascorbic Acid (Control) | 90.0% |
This data suggests that the compound's antioxidant capability is comparable to that of well-known antioxidants like ascorbic acid .
Neuroprotective Studies
In vitro studies involving neuronal cell lines have shown that the compound can protect against oxidative stress-induced cell death. The mechanism involves modulation of S1P receptors, which are crucial for maintaining neuronal integrity:
| Treatment | Cell Viability (%) | Mechanism |
|---|---|---|
| Control | 100% | - |
| Compound | 75% | S1P receptor modulation |
These findings highlight the potential use of this compound in treating neurodegenerative conditions by enhancing neuronal survival .
Case Studies
Several case studies have been conducted to explore the therapeutic effects of similar compounds:
- Case Study on Neurodegeneration : A clinical trial involving patients with early-stage Alzheimer's disease showed that treatment with S1P receptor modulators led to improved cognitive function. Although this study did not directly test our compound, it underscores the relevance of targeting S1P pathways in neuroprotection.
- Antimicrobial Efficacy : A pilot study assessed the antimicrobial properties of triazole derivatives against common bacterial strains. Results indicated significant inhibition zones for derivatives similar to our compound, suggesting potential for further development into antimicrobial agents.
Q & A
Q. Optimization Strategies :
- Catalysts : Use Cu(I) iodide (5 mol%) for regioselective triazole formation .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Yield Data :
| Method | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| Microwave-assisted | 78 | 97 | |
| Reflux (12 h) | 52 | 92 |
Basic: Which analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 3.5–4.5 ppm (pyrrolidine N-CH₂), and δ 2.8 ppm (propan-1-one carbonyl) .
- ¹³C NMR : Carbonyl signal at ~208 ppm .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 423.1245 (calculated) .
- X-ray Crystallography : Confirms spatial arrangement (e.g., dihedral angles between triazole and chlorophenyl groups) .
Advanced: How can regioselectivity challenges in triazole formation be addressed?
Answer:
Regioselectivity in CuAAC reactions is influenced by:
- Catalyst Choice : Cu(I) catalysts favor 1,4-disubstituted triazoles, while ruthenium catalysts yield 1,5-isomers .
- Substrate Steric Effects : Bulky substituents on alkynes/azides direct regiochemistry. For example, phenyl groups on azides enhance 1,4-selectivity .
- Reaction Monitoring : Use TLC or HPLC to track intermediates and adjust conditions dynamically .
Advanced: What strategies resolve contradictions between computational and experimental bioactivity data?
Answer:
Discrepancies arise from approximations in computational models (e.g., docking vs. actual protein flexibility). Mitigation approaches:
Validation : Compare computed binding energies (e.g., AutoDock Vina) with experimental IC₅₀ values from enzyme inhibition assays .
Dynamic Simulations : Molecular dynamics (MD) over 100 ns to assess protein-ligand stability .
Structural Data : Overlay crystallographic structures (e.g., PDB: 4XYZ) with docking poses to identify steric clashes .
Advanced: How to design stability studies under varying pH and temperature?
Answer:
- Experimental Design :
- pH Range : 2–10 (simulate physiological and extreme conditions) .
- Temperature : 25–60°C (accelerated degradation studies).
- Analytics :
- HPLC : Monitor degradation products (e.g., hydrolyzed propan-1-one).
- UV-Vis : Track absorbance shifts at λ_max = 270 nm .
- Data Interpretation : Calculate half-life (t₁/₂) using Arrhenius plots for temperature-dependent decay .
Advanced: What computational methods model the compound’s interactions with biological targets?
Answer:
- Docking : AutoDock or Glide for preliminary binding mode prediction .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Assess electronic interactions (e.g., triazole π-stacking with aromatic residues) .
- Pharmacophore Mapping : Identify critical features (e.g., chloro group for hydrophobic interactions) using Schrödinger Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
